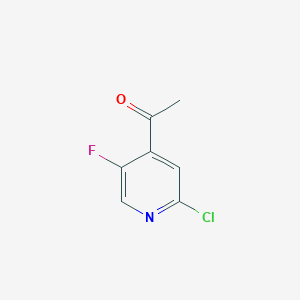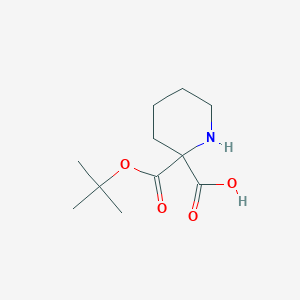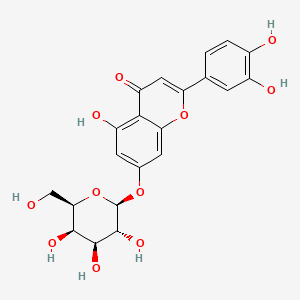
4-(4-(Acetylamino)anilino)-1-amino-9,10-dihydro-9,10-dioxoanthracene-2,6-disulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(Acetylamino)anilino)-1-amino-9,10-dihydro-9,10-dioxoanthracene-2,6-disulphonic acid is a complex organic compound that belongs to the class of anthraquinone derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, dye manufacturing, and as intermediates in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Acetylamino)anilino)-1-amino-9,10-dihydro-9,10-dioxoanthracene-2,6-disulphonic acid typically involves multiple steps, starting from readily available precursors. One common method involves the acetylation of 4-aminoaniline, followed by its coupling with 1-amino-9,10-dihydro-9,10-dioxoanthracene-2,6-disulphonic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch processes with stringent control over reaction parameters such as temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-(Acetylamino)anilino)-1-amino-9,10-dihydro-9,10-dioxoanthracene-2,6-disulphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.
Substitution: The amino and acetylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, sulfonating agents.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
4-(4-(Acetylamino)anilino)-1-amino-9,10-dihydro-9,10-dioxoanthracene-2,6-disulphonic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(4-(Acetylamino)anilino)-1-amino-9,10-dihydro-9,10-dioxoanthracene-2,6-disulphonic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include redox reactions and the formation of stable complexes with metal ions .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Substituted-anilino)quinoline derivatives: These compounds share structural similarities and are also used in anticancer research.
Anilino-1,4-naphthoquinones: Known for their enzyme inhibitory properties and potential therapeutic applications.
Uniqueness
What sets 4-(4-(Acetylamino)anilino)-1-amino-9,10-dihydro-9,10-dioxoanthracene-2,6-disulphonic acid apart is its dual functionality, combining the properties of both anthraquinone and aniline derivatives. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
97549-02-5 |
|---|---|
Fórmula molecular |
C22H17N3O9S2 |
Peso molecular |
531.5 g/mol |
Nombre IUPAC |
4-(4-acetamidoanilino)-1-amino-9,10-dioxoanthracene-2,6-disulfonic acid |
InChI |
InChI=1S/C22H17N3O9S2/c1-10(26)24-11-2-4-12(5-3-11)25-16-9-17(36(32,33)34)20(23)19-18(16)22(28)15-8-13(35(29,30)31)6-7-14(15)21(19)27/h2-9,25H,23H2,1H3,(H,24,26)(H,29,30,31)(H,32,33,34) |
Clave InChI |
MOQRDWUCKHSLCR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=C(C3=O)C=CC(=C4)S(=O)(=O)O)N)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,4S,5R,6R)-2,4-dihydroxy-5-(pent-4-ynoylamino)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13140489.png)

![4-Fluoro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13140496.png)






![7-(Pyrazin-2-ylmethyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13140554.png)

![Acetamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt](/img/structure/B13140561.png)


